1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c11-3-4-13-6-7(10(14)15)9(12-13)8-2-1-5-16-8/h1-2,5-6H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDDUYCDUWOAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Its unique structure, characterized by a fluoroethyl group and a thiophene ring, suggests potential biological activities, making it a candidate for drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H9FN2O2S
- Molecular Weight : 240.26 g/mol
- CAS Number : 2091636-57-4
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are summarized below:
Antimicrobial Activity
Pyrazole carboxylic acids have shown significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that similar compounds exhibit effective inhibition against Escherichia coli and Staphylococcus aureus . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to other effective pyrazole derivatives suggest potential in this area.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been widely documented. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . Although direct studies on the specific anti-inflammatory activity of this compound are scarce, its structural characteristics imply it may exhibit similar effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, certain pyrazole compounds have demonstrated potent antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) . The mechanism often involves the modulation of androgen receptor pathways, which could be relevant for this compound due to its structural composition.
The biological effects of this compound likely involve interactions with specific molecular targets, such as enzymes or receptors. The binding affinity and selectivity for these targets can lead to modulation of various biochemical pathways, which is crucial for its therapeutic applications.
Research Findings and Case Studies
Several studies have focused on the broader category of pyrazole derivatives, providing insights into their biological activities. Notable findings include:
Scientific Research Applications
Chemistry
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid serves as an essential building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new materials and compounds with specific properties.
Biology
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Initial investigations show that it could inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The therapeutic potential of this compound is being explored in drug development:
- Targeted Drug Delivery : Its unique structure allows for modifications that can enhance drug delivery systems.
- Novel Therapeutics : Ongoing research aims to identify its role in treating conditions such as cancer and autoimmune diseases.
Case Study 1: Antimicrobial Activity
A study conducted on several pyrazole derivatives, including this compound, revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in macrophages. This suggests its potential application in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
Case Study 3: Anticancer Research
Recent investigations into the anticancer properties of this compound have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death, positioning it as a candidate for further development in oncology .
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazole-4-carboxylic acid derivatives are widely studied due to their versatility. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula C₁₀H₉FN₂O₂S.
Electronic and Steric Effects
- Fluorine vs. Hydroxyl/Cyanomethyl: The 2-fluoroethyl group in the target compound increases electronegativity and lipophilicity compared to hydrophilic 2-hydroxyethyl () or polar cyanomethyl (). This may enhance blood-brain barrier penetration relative to hydroxylated analogs.
- Thiophen-2-yl vs. Aryl/Heteroaryl : The thiophene ring (aromatic sulfur) offers distinct electronic interactions compared to phenyl or trifluoromethylphenyl groups. For example, the 4-(trifluoromethyl)phenyl group in ’s compound improves metabolic stability due to the electron-withdrawing CF₃ group, whereas thiophen-2-yl may favor binding to sulfur-interacting residues in proteins.
Preparation Methods
Step 1: Substitution and Hydrolysis to Prepare Fluoroalkyl-Substituted Intermediate
- Dissolve an α,β-unsaturated ester and an acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine) in an organic solvent such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.
- Add 2,2-difluoroacetyl halide (or an analogous fluoroethyl acetyl halide) dropwise at low temperature (e.g., -30 to 0 °C) to perform substitution.
- Follow with alkaline hydrolysis using potassium hydroxide or sodium hydroxide to obtain an α-fluoroalkyl acetyl intermediate carboxylic acid.
Step 2: Condensation and Cyclization with Hydrazine Derivative
- Add a catalyst such as sodium iodide or potassium iodide to the intermediate solution.
- Perform a low-temperature condensation reaction with methylhydrazine aqueous solution, controlling temperature between -30 °C and -20 °C.
- Conduct reduced pressure and temperature rise to promote cyclization forming the pyrazole ring.
- Acidify the reaction mixture (pH 1-2) with hydrochloric acid to precipitate the crude pyrazole carboxylic acid.
- Recrystallize the crude product from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% alcohol) to purify.
This method yields high purity products (HPLC purity >99.5%) with yields around 75-78% and reduced isomer formation due to controlled conditions and catalyst use.
Alternative Method: Claisen Condensation and Ring Closure (From Related Patents)
Another approach, applicable to fluoroalkyl pyrazole derivatives, involves:
- Formation of alkyl difluoroacetoacetate intermediates via Claisen condensation.
- Coupling of the intermediate with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkomethylene-difluoro-3-oxobutyrate.
- Ring closure via reaction with methylhydrazine in a two-phase system with a weak base (e.g., sodium carbonate or potassium carbonate) to form the pyrazole ring.
- Acidification and purification steps to isolate the pyrazole-4-carboxylic acid.
This method is noted for its cost efficiency and environmental benefits in large-scale fungicide production and can be adapted for 2-fluoroethyl and thiophenyl substitutions by selecting appropriate starting materials.
Specific Considerations for this compound
- Introduction of the 2-fluoroethyl group : This can be achieved by using 2-fluoroethyl halides or 2-fluoroethyl substituted acetyl halides as starting materials in the substitution step.
- Incorporation of the thiophen-2-yl group : This aromatic heterocycle can be introduced via the α,β-unsaturated ester or an equivalent intermediate bearing the thiophenyl substituent.
- Reaction conditions such as temperature, solvent choice, and catalysts need optimization to minimize isomer formation and maximize yield.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Substitution/Hydrolysis | α,β-unsaturated ester + 2-fluoroethyl acetyl halide + base (TEA/DIEA) + solvent (THF/DCM) | -30 to 0 | N/A | Low temperature controls selectivity |
| Condensation/Cyclization | α-fluoroalkyl intermediate + methylhydrazine + NaI/KI catalyst | -30 to -20 | 75-78 | Controlled addition and acidification critical |
| Recrystallization | Alcohol/water mixture (35-65% alcohol) | Reflux, then cool | Purity >99.5% | Removes isomers, improves purity |
| Alternative Claisen Condensation | Alkyl difluoroacetoacetate + trialkyl orthoformate + acetyl anhydride | Ambient to reflux | N/A | Followed by ring closure with weak base |
Research Findings and Optimization Notes
- Use of sodium or potassium iodide as catalyst reduces isomer formation and improves yield.
- Acid-binding agents such as triethylamine or N,N-diisopropylethylamine ensure smooth substitution reactions.
- Organic solvents like dioxane and tetrahydrofuran provide good solubility and reaction control.
- Low temperatures during addition steps prevent side reactions and improve selectivity.
- Recrystallization from aqueous alcohol solutions is essential for obtaining high-purity final products.
- The molar ratios of reagents are critical; for example, a ratio of 1:0.95-0.98:1.0-1.5 for fluoroacetyl halide, ester, and base respectively is recommended.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
